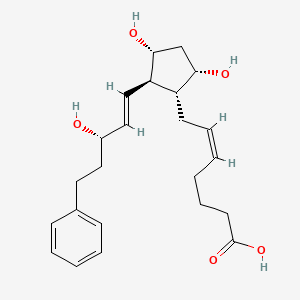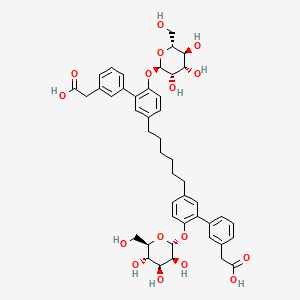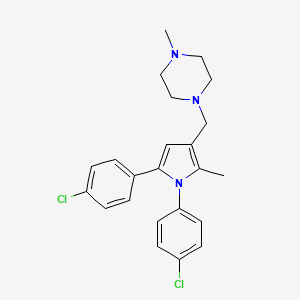
Piperazine, 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl-
Descripción general
Descripción
The compound “Piperazine, 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl-” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with a 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl group and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and a piperazine ring. The presence of chlorine atoms on the phenyl rings and a methyl group on the piperazine ring can significantly influence the electronic properties of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, a piperazine ring, and chlorine atoms could affect its solubility, reactivity, and other properties .
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
BM212 has been identified as a lead compound for a new class of antimycobacterial pyrrole derivatives. It exhibits potent in vitro activity against mycobacteria, including Mycobacterium tuberculosis (MTB), and shows low cytotoxicity. This makes it a promising candidate for treating tuberculosis and other mycobacterial infections .
Cellular Activity
The compound has been evaluated for its activity in macrophages infected with MTB, showing effectiveness in combating intracellular pathogens. This suggests potential use in therapies targeting cellular infections .
Multi-Target Inhibition
Research indicates that BM212 may have multiple targets within bacterial cells. A study combining chemo-proteomic profiling and whole-cell assays identified EthR2 (Rv0078) as a protein that binds BM212 analogues, suggesting a broader spectrum of bacterial inhibition .
Drug Synergy Studies
Investigations into the synergistic effects of BM212 with other compounds have been conducted. Although no synergy was found when combined with ETA in M. bovis BCG, this research is crucial for understanding how BM212 can be integrated into combination therapies .
Mecanismo De Acción
Target of Action
BM212 primarily targets the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is a critical protein in cell envelope biogenesis in mycobacteria, required for the transport of precursors, trehalose monomycolates (TMMs) .
Mode of Action
BM212 acts as an inhibitor of MmpL3 . It binds to MmpL3 directly and inhibits its activity . This interaction disrupts the transport of TMMs across the inner membrane of mycobacteria .
Biochemical Pathways
The inhibition of MmpL3 by BM212 affects the mycolic acid transport pathway . Mycolic acids are key components of the mycobacterial cell wall and are essential for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting MmpL3, BM212 disrupts the transport of mycolic acids, affecting the integrity of the mycobacterial cell wall .
Pharmacokinetics
tuberculosis and some non-tuberculosis mycobacteria . The compound exhibits antimycobacterial activity against M. tuberculosis H37Rv .
Result of Action
The inhibition of MmpL3 by BM212 leads to a disruption in the mycolic acid transport, which in turn affects the integrity of the mycobacterial cell wall . This results in the bactericidal activity of BM212 against M. tuberculosis .
Safety and Hazards
Propiedades
IUPAC Name |
1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZIODCWLMCMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl- | |
CAS RN |
146204-42-4 | |
| Record name | BM 212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary cellular target of BM212?
A1: Research has identified MmpL3, a membrane protein belonging to the Mycobacterial membrane protein Large (MmpL) family, as the primary cellular target of BM212. [, , ]
Q2: How does BM212 interact with MmpL3?
A2: BM212 directly binds to the MmpL3 protein, inhibiting its activity. [] While the precise binding site remains to be fully elucidated, studies suggest that BM212, along with other MmpL3 inhibitors, may act by disrupting the transmembrane electrochemical proton gradient essential for MmpL3 function. []
Q3: What are the downstream effects of BM212 inhibiting MmpL3?
A3: MmpL3 is crucial for transporting mycolic acids, key components of the mycobacterial outer membrane, across the inner membrane. By inhibiting MmpL3, BM212 disrupts the transport of mycolic acids, ultimately impairing the formation of the mycobacterial cell wall. [, , ]
Q4: Does BM212 demonstrate activity against intracellular mycobacteria?
A4: Yes, BM212 exhibits bactericidal activity against intracellular Mycobacterium tuberculosis residing within macrophages and the U937 human histiocytic lymphoma cell line. []
Q5: What is the molecular formula and weight of BM212?
A5: The molecular formula of BM212 is C22H24Cl2N2, and its molecular weight is 387.33 g/mol.
Q6: How do structural modifications to the BM212 scaffold influence its antimycobacterial activity?
A6: Studies exploring SAR have revealed that modifications to the phenyl rings at the N1 and C5 positions, as well as alterations to the thiomorpholine moiety, can significantly impact BM212's activity. For example, replacing the thiomorpholine with a morpholine group yielded derivatives with lower lipophilicity and enhanced in vitro microsomal stability. [] Additionally, introducing bulky substituents at the pyrrole C3 side chain and removing the C5 aryl moiety led to compounds with potent activity against multidrug-resistant Mycobacterium tuberculosis. []
Q7: Have any BM212 derivatives demonstrated improved potency compared to the parent compound?
A7: Yes, several BM212 derivatives have exhibited greater potency against Mycobacterium tuberculosis compared to the original compound. These include analogues with modifications to the phenyl rings, substitutions at the pyrrole C3 side chain, and replacements of the thiomorpholine moiety. [, , , ]
Q8: What is known about the stability of BM212 under various conditions?
A8: While specific stability data for BM212 is limited within the provided research, studies on its derivatives suggest strategies to improve stability. For instance, replacing the thiomorpholine moiety with a morpholine group led to enhanced in vitro microsomal stability. []
Q9: What is known about the pharmacokinetic profile of BM212?
A9: Information on the absorption, distribution, metabolism, and excretion (ADME) of BM212 is currently limited within the provided research.
Q10: Has the efficacy of BM212 been evaluated in in vivo models of tuberculosis?
A10: Yes, a BM212 analogue with improved drug-like properties demonstrated efficacy in an acute murine tuberculosis infection model, achieving an ED99 of 49 mg/Kg. This finding highlights the potential of this compound class for further development. []
Q11: What are the known mechanisms of resistance to BM212?
A11: Resistance to BM212 has been primarily linked to mutations in the mmpL3 gene. [, , ] These mutations likely alter the BM212 binding site or affect MmpL3 function, rendering the compound ineffective.
Q12: Is there information available on the toxicity profile of BM212?
A12: While specific toxicity data for BM212 is not extensively discussed within the provided research, some studies indicate that certain derivatives exhibit low eukaryotic cell toxicity, suggesting a favorable safety profile. []
Q13: What are the future directions for research on BM212?
A13: Future research should focus on:
Q14: What is the overall significance of the research on BM212?
A14: BM212 and its derivatives represent a promising class of antimycobacterial agents with a novel mechanism of action targeting MmpL3. The research conducted to date provides valuable insights into its structure-activity relationship, mechanism of action, and potential for combating drug-resistant tuberculosis. Further investigation and development of this compound class hold significant promise for addressing the global health threat posed by tuberculosis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



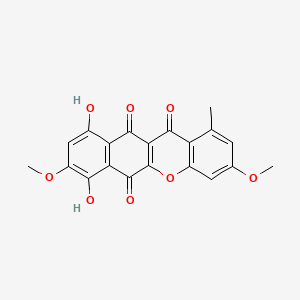
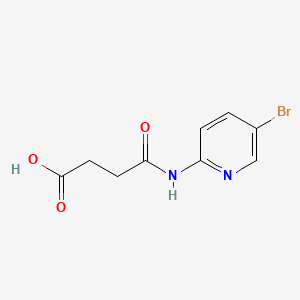
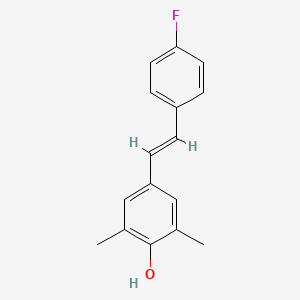
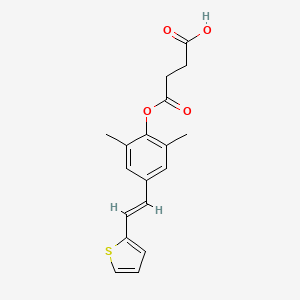
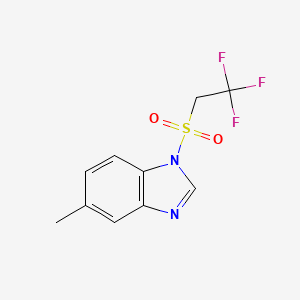
![N-[(1r)-1-{[(1s,2s)-1-Benzyl-3-{(2r,4s)-2-(Tert-Butylcarbamoyl)-4-[(Pyridin-3-Ylmethyl)sulfanyl]piperidin-1-Yl}-2-Hydroxypropyl]carbamoyl}-2-Methylpropyl]quinoline-2-Carboxamide](/img/structure/B1667064.png)
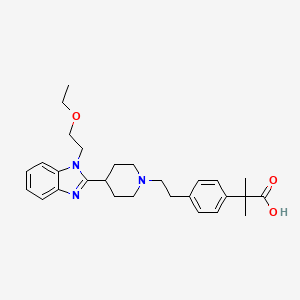
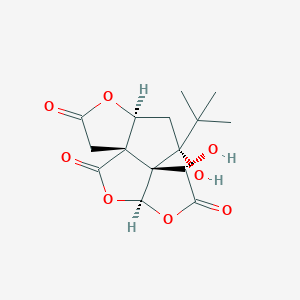
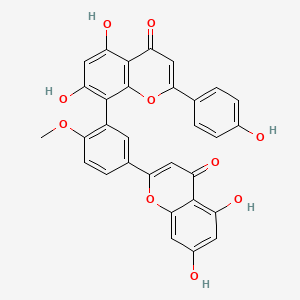

![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)

